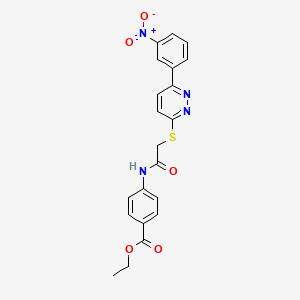
Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as compound 1, is a novel small molecule with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Electrochromic Properties
Research on donor–acceptor type monomers, including compounds related to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate, has shown that the introduction of acceptor groups can significantly affect electrochemical activity and electrochromic properties. Such studies contribute to the development of materials with potential applications in electronic devices and optical switches. For instance, Bin Hu et al. (2013) synthesized novel monomers to study their electrochemical and electrochromic behaviors, revealing that the polymers derived from these monomers exhibit reasonable optical contrast and switching times, suggesting their potential in electrochromic devices (Bin Hu et al., 2013).
Anticancer Potential
The structure of Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate suggests a potential for biological activity, including anticancer properties. Compounds with similar structures have been synthesized and evaluated for their effects on cancer cell proliferation and survival in model systems. For example, C. Temple et al. (1983) investigated the anticancer activity of pyridooxazines and pyridothiazines, revealing their potential to inhibit the proliferation of cultured L1210 cells and extend the survival of mice bearing P388 leukemia (C. Temple et al., 1983).
Nonlinear Optical (NLO) Activities
Theoretical studies using density functional theory (DFT) and time-dependent DFT methods have been conducted on compounds similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate to explore their nonlinear optical properties. Such studies aim to identify promising candidates for NLO materials with applications in photonics and telecommunications. Dinyuy Emmanuel Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, highlighting the potential of these compounds as NLO materials (Dinyuy Emmanuel Kiven et al., 2023).
Antibacterial Activity
Compounds with functionalities similar to Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate have been synthesized and evaluated for their antibacterial activities. Such studies contribute to the search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance. A. S. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, demonstrating the potential of these compounds in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).
Wirkmechanismus
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-2-30-21(27)14-6-8-16(9-7-14)22-19(26)13-31-20-11-10-18(23-24-20)15-4-3-5-17(12-15)25(28)29/h3-12H,2,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUTLJALVSQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



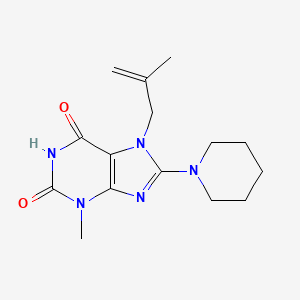


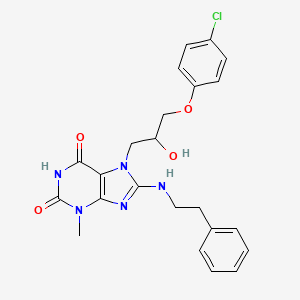
![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)
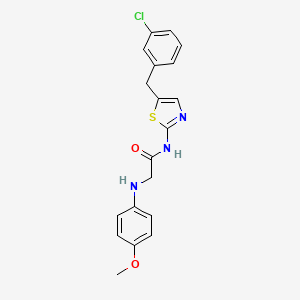

amine](/img/structure/B2744577.png)
![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
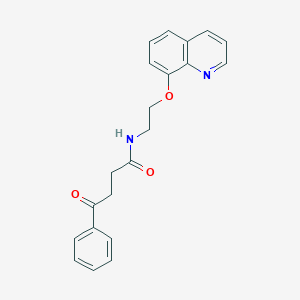
![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)